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Compound of Interest

Compound Name: (s)-Atrolactic acid

Cat. No.: B077762 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (S)-Atrolactic
acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. It is intended for researchers, scientists, and professionals in drug development who

require detailed analytical information for this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Atrolactic Acid. Note that for

achiral spectroscopic methods such as standard NMR (in achiral solvents), IR, and MS, the

data for the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemic mixture.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.5 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.5 (broad) Singlet 1H
Hydroxyl proton (-

OH)

~2.5 (broad) Singlet 1H
Carboxylic acid

proton (-COOH)

1.75 Singlet 3H Methyl protons (-CH₃)

Note: The chemical shifts of the hydroxyl and carboxylic acid protons are concentration-

dependent and can exchange with deuterium in solvents like D₂O.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~178 Carboxylic acid carbon (-COOH)

~140 Quaternary aromatic carbon (C-1')

~128 Aromatic carbons (C-3'/C-5' or C-2'/C-6')

~127 Aromatic carbon (C-4')

~125 Aromatic carbons (C-2'/C-6' or C-3'/C-5')

~75 Quaternary carbon (-C(OH)-)

~25 Methyl carbon (-CH₃)

1.2. Infrared (IR) Spectroscopy

The IR spectrum of Atrolactic acid shows characteristic absorptions for its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 (broad) Strong O-H stretch (Carboxylic acid)

~3300 (broad) Medium O-H stretch (Alcohol)

3100-3000 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1495, ~1450 Medium-Weak C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Carboxylic acid)

~1100 Strong C-O stretch (Alcohol)

1.3. Mass Spectrometry (MS)

The mass spectrum of Atrolactic acid provides information about its molecular weight and

fragmentation pattern. The molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17

g/mol .[1][2]

m/z Ratio Relative Intensity Assignment

166 Low [M]⁺ (Molecular ion)

148 Moderate [M - H₂O]⁺

122 Moderate [M - CO₂]⁺

105 High [C₆H₅CO]⁺ (Benzoyl cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

43 High
[CH₃CO]⁺ (Acetyl cation) or

[C₃H₇]⁺ (Propyl cation)

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for (S)-Atrolactic
acid. Instrument-specific parameters may need to be optimized.[3]

2.1. NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (S)-Atrolactic acid in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[3] Tetramethylsilane

(TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon-13 NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are generally required compared to ¹H NMR.[5]

Proton decoupling is used to simplify the spectrum to single lines for each unique carbon

atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

2.2. IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of (S)-Atrolactic acid with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform

powder is obtained.
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Place the powder into a pellet press and apply pressure to form a thin, transparent KBr

pellet.

Sample Preparation (Thin Film Method for Liquids/Solutions):

If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[6]

IR Spectrum Acquisition:

Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum. The typical range is 4000-400 cm⁻¹.[7]

2.3. Mass Spectrometry (GC-MS)

For a carboxylic acid like atrolactic acid, derivatization is often necessary for GC-MS analysis to

increase its volatility.[8][9]

Sample Preparation and Derivatization:

Dissolve a small amount of (S)-Atrolactic acid in a suitable solvent.

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-

methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the acidic proton and the

alcohol proton into trimethylsilyl (TMS) ethers and esters.[9]

Heat the mixture to ensure complete derivatization.

GC-MS Analysis:

Inject a small volume (typically 1 µL) of the derivatized sample into the gas

chromatograph.
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The sample is vaporized and separated on a capillary column based on the components'

boiling points and interactions with the stationary phase.

The separated components elute from the column and enter the mass spectrometer.

Mass Spectrum Acquisition:

The molecules are ionized, typically by electron impact (EI).

The resulting ions are separated by their mass-to-charge (m/z) ratio in the mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum. The mass

spectrometer is typically scanned over a range of m/z 50 to 550.[10]

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound such as (S)-Atrolactic acid.
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Caption: General workflow for the spectroscopic analysis of (S)-Atrolactic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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